Ethyl 4-methyl-2-(1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamido)thiazole-5-carboxylate
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Overview
Description
Ethyl 4-methyl-2-(1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamido)thiazole-5-carboxylate is a useful research compound. Its molecular formula is C21H21N5O3S and its molecular weight is 423.49. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- The synthesis of various thiazolopyrimidine derivatives, including compounds similar to the requested chemical, involves reactions with different arylidinemalononitrile derivatives or cyanoacrylate derivatives, highlighting the versatility of these compounds in producing a range of biologically active molecules (H. M. Mohamed, 2021).
- Another study detailed the synthesis of novel pyrido and thieno derivatives through reactions involving ethyl 4-aryl-3-cyano-6-methyl-2-thioxo-1,2-dihydropyridine-5-carbonylates, demonstrating the compounds' potential as synthons for creating fused polyheterocyclic systems (E. A. Bakhite et al., 2005).
Crystal Structure and Cytotoxic Activity
- Research into the crystal structure and cytotoxic activity of 4-thiopyrimidine derivatives derived from ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate has provided insights into the structural differences and hydrogen-bond interactions of these compounds. The study also examined their cytotoxicity against various cancer and normal cell lines, revealing the impact of substituents on biological activity (Marcin Stolarczyk et al., 2018).
Biological Activities
- Thiazolopyrimidine and dipyrimidine derivatives were investigated for their potential antioxidant and antimicrobial activities, demonstrating the biological relevance of these compounds in developing new therapeutic agents. Microwave-assisted synthesis was highlighted as a preferred method for its efficiency and environmental benefits (M. Youssef & M. A. Amin, 2012).
- Another study focused on the preparation and reactions of thiazolopyrimidine derivatives, assessing their antimicrobial efficacy against various pathogens, thus underscoring their potential as antimicrobial agents (M. Youssef et al., 2011).
Mechanism of Action
Target of Action
The primary targets of this compound are ATF4 and NF-kB proteins . These proteins play a crucial role in the regulation of neuroprotection and anti-inflammatory responses .
Mode of Action
The compound interacts with its targets by forming favorable interactions with the active residues of ATF4 and NF-kB proteins . This interaction leads to the inhibition of ER stress , apoptosis , and the NF-kB inflammatory pathway .
Biochemical Pathways
The compound affects the ER stress pathway and the NF-kB inflammatory pathway . The inhibition of these pathways results in a decrease in the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in LPS-stimulated human microglia cells .
Pharmacokinetics
The compound’s promising neuroprotective and anti-inflammatory properties suggest that it may have favorable pharmacokinetic properties .
Result of Action
The compound exhibits promising neuroprotective and anti-inflammatory properties . It shows significant anti-neuroinflammatory properties through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . Additionally, it exhibits promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Action Environment
Properties
IUPAC Name |
ethyl 4-methyl-2-[[1-(6-phenylpyrimidin-4-yl)azetidine-3-carbonyl]amino]-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3S/c1-3-29-20(28)18-13(2)24-21(30-18)25-19(27)15-10-26(11-15)17-9-16(22-12-23-17)14-7-5-4-6-8-14/h4-9,12,15H,3,10-11H2,1-2H3,(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKOKSGBTKCBKJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2CN(C2)C3=NC=NC(=C3)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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